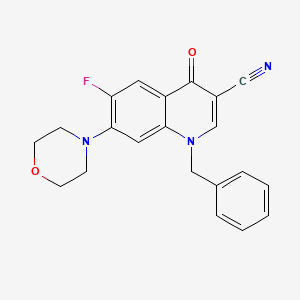

![molecular formula C20H17N5O3 B2370707 3,5-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide CAS No. 894062-57-8](/img/structure/B2370707.png)

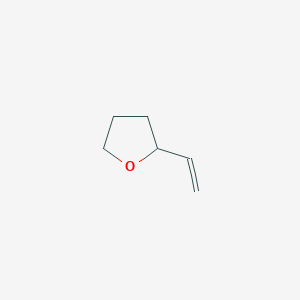

3,5-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

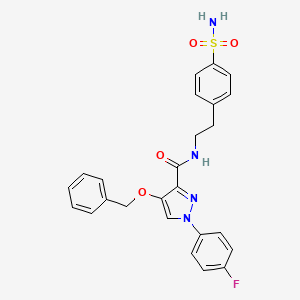

1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .

Synthesis Analysis

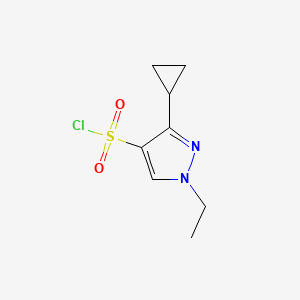

The synthesis of 1,2,4-triazole-containing scaffolds often involves the use of 3-amino-1,2,4-triazole . Various synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis

1,2,4-Triazoles are nitrogenous heterocyclic moieties with the molecular formula C2H3N3. They contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain .Chemical Reactions Analysis

1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazoles can vary widely depending on their specific structure and substituents. For example, some 1,2,4-triazole compounds exhibit excellent thermal stability .Scientific Research Applications

Antiproliferative Activity

A study involving the synthesis and evaluation of derivatives similar to 3,5-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide found that these compounds inhibited the proliferation of endothelial and tumor cells. This suggests potential applications in cancer research and therapy (Ilić et al., 2011).

Anti-HAV Activity

Another study highlighted the preparation of novel derivatives of this compound, revealing promising antiviral activity against the hepatitis A virus. This finding could be significant for developing new antiviral drugs (Shamroukh & Ali, 2008).

Antibacterial and Antifungal Activities

Research into heterocyclic compounds related to this compound has shown that these compounds possess antibacterial activities against both gram-positive and gram-negative bacteria, as well as antifungal activities against various fungi. This suggests potential applications in antimicrobial research (Patel & Patel, 2015).

Anti-Diabetic Drug Development

A study on triazolo-pyridazine-6-yl-substituted piperazines, structurally related to this compound, demonstrated significant potential as anti-diabetic drugs. These compounds showed Dipeptidyl peptidase-4 (DPP-4) inhibition, suggesting their usefulness in developing new treatments for diabetes (Bindu, Vijayalakshmi & Manikandan, 2019).

Antioxidant Activity

Compounds structurally related to this compound have been synthesized and evaluated for their antioxidant activity. The results indicated that these compounds could serve as potential leads for the development of new antioxidant agents (Ahmad et al., 2012).

Mechanism of Action

Target of Action

The primary targets of this compound are PARP-1 and EGFR . These proteins play crucial roles in various cellular processes. PARP-1 is involved in DNA repair, while EGFR is a receptor tyrosine kinase that regulates cell growth and differentiation .

Mode of Action

The compound interacts with its targets by inhibiting their activity. It exhibits promising dual enzyme inhibition of PARP-1 and EGFR . The inhibition of these targets disrupts their normal function, leading to changes in cellular processes .

Biochemical Pathways

The inhibition of PARP-1 and EGFR affects several biochemical pathways. For instance, the inhibition of PARP-1 disrupts DNA repair pathways, making cells more vulnerable to DNA damage . On the other hand, the inhibition of EGFR can disrupt cell growth and differentiation pathways .

Result of Action

The compound’s action results in significant molecular and cellular effects. For instance, it has been shown to induce apoptosis in MDA-MB-231 cells . This is accompanied by an upregulation of P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, and a downregulation of the Bcl2 level .

Safety and Hazards

properties

IUPAC Name |

3,5-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O3/c1-27-16-9-14(10-17(11-16)28-2)20(26)22-15-5-3-4-13(8-15)18-6-7-19-23-21-12-25(19)24-18/h3-12H,1-2H3,(H,22,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGPWRUOIZCHASV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Bromophenyl)methyl]piperidine](/img/structure/B2370624.png)

![Sodium 3-[(diphenylmethyl)carbamoyl]propanoate](/img/structure/B2370625.png)

![N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2370627.png)

![1-[(4-Phenyl-1-piperazinyl)methyl]-2-naphthalenol](/img/structure/B2370630.png)

![N-(4-acetylphenyl)-2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2370631.png)

![2-(3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2370646.png)